2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that belongs to the imidazo[2,1-c][1,4]oxazine family. This compound is characterized by the presence of a bromomethyl group at the second position of the imidazo ring and has significant relevance in medicinal chemistry due to its unique structural properties.
The synthesis of 2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves several synthetic routes that leverage the reactivity of the imidazo ring system.
One common method for synthesizing this compound includes:
The detailed steps may vary based on specific laboratory protocols or industrial methods used for large-scale production .
The molecular structure of 2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine features a fused ring system that includes:
The compound's structure can be represented using various notations:
2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can participate in several types of chemical reactions:
Common reagents for these reactions include:
Careful control of reaction parameters (temperature, solvent) is crucial for achieving desired outcomes .
The mechanism of action for 2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is primarily linked to its ability to interact with biological targets:
Research into its specific targets and pathways is ongoing and may reveal further therapeutic potential .
While specific physical properties such as melting point and boiling point are not widely reported for this compound, it is known to be stable under standard laboratory conditions.
Key chemical properties include:
Scientific Uses:
2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has potential applications in:
The discovery of 2-(bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine emerged from systematic efforts to optimize bicyclic nitroimidazole scaffolds for antimycobacterial applications. Early work identified the pharmacophoric significance of the S-configured 6-nitroimidazo[2,1-b]oxazine core in compounds like PA-824 (Pretomanid), which entered clinical trials for tuberculosis due to its dual activity against replicating and hypoxic Mycobacterium tuberculosis [1] [7]. This scaffold’s capacity for reductive activation by the bacterial deazaflavin-dependent nitroreductase (Ddn) positioned it as a critical template for derivatization. Researchers soon recognized that strategic substitutions—particularly at the C-2 and C-6 positions—could profoundly alter bioavailability, solubility, and potency [3]. The 2-(bromomethyl) variant arose as a key synthetic intermediate to access diverse C-2 functionalized analogs, enabling structure-activity relationship (SAR) studies unattainable with simpler alkyl or aryl groups. Its development reflects a broader trend in medicinal chemistry: leveraging halogenated intermediates to overcome limitations in natural product-inspired drug candidates [1] [7].
Table 1: Key Bicyclic Nitroimidazole Scaffolds in Antitubercular Drug Development
Compound | Core Structure | Target Activity | Clinical Status |
---|---|---|---|
PA-824 (Pretomanid) | 6-Nitroimidazo[2,1-b][1,3]oxazine | Aerobic/Anaerobic Mtb | Phase III (Approved) |
OPC-67683 (Delamanid) | Nitroimidazo[2,1-b]oxazole | Drug-resistant Mtb | Approved |
2-(Bromomethyl) Derivative | Imidazo[2,1-c][1,4]oxazine | Synthetic Intermediate | Preclinical R&D |
The bromomethyl (–CH₂Br) group at C-2 serves as a versatile linchpin for chemical transformations, critically influencing both synthetic utility and biological interactions. Its strong electrophilicity facilitates nucleophilic displacement reactions with amines, thiols, and carboxylates, enabling rapid diversification of the imidazo[2,1-c][1,4]oxazine core [1]. For example, in SAR campaigns, this moiety allows installation of:
Bioactively, the bromomethyl group’s presence indirectly modulates target engagement. While not directly bactericidal, its electron-withdrawing nature polarizes the imidazole ring, potentially enhancing Ddn-mediated nitro reduction kinetics—a prerequisite for antitubercular activity. Studies on analogous bicyclic nitroimidazoles confirm that C-2 substituents significantly alter reduction potentials and metabolite profiles [1] [3]. Moreover, molecular modeling suggests the –CH₂Br group occupies a hydrophobic pocket near the F420 cofactor-binding site in Ddn, positioning the nitro group for optimal electron transfer [3].
Table 2: Reactivity Profile of 2-(Bromomethyl)imidazo[2,1-c][1,4]oxazine
Nucleophile | Reaction Conditions | Product Class | Application |
---|---|---|---|
Primary/Secondary Amines | DMF, 25–60°C, K₂CO₃ | 2-Aminoethyl Derivatives | Solubility Enhancement |
Azide (NaN₃) | DMSO, 80°C | 2-Azidomethyl Derivatives | Click Chemistry Conjugation |
Thiophenols | EtOH, reflux, TEA | 2-(Arylthio)methyl Derivatives | Prodrug Design |
Boronic Acids | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-Aryl/Biheteroaryl Derivatives | Bioisostere Exploration |
The bioactivity of imidazo[2,1-c][1,4]oxazines is exquisitely sensitive to ring topology and heteroatom placement. Unlike the [2,1-b][1,3]oxazine isomers (e.g., PA-824), the [2,1-c][1,4]oxazine framework incorporates a longer intercyclic bond and an inverted fusion angle, altering conformational flexibility and electronic distribution [3] [7]. Key comparisons include:
Scaffold diversification studies reveal that the 2-(bromomethyl) group’s reactivity is conserved across isomers, but its steric accessibility varies. In the [2,1-c][1,4]oxazine series, C-2 is less hindered than in [2,1-b] isomers, facilitating higher-yielding derivatization. This advantage underpins the scaffold’s utility in generating "tail libraries" for SAR, particularly with extended aryl-alkyl spacers that enhance antimycobacterial activity [3] [7].
Table 3: Impact of Scaffold Isomerism on Physicochemical and Biological Properties
Scaffold Type | LogP (Calculated) | MIC₉₀ vs. Mtb (μM) | Ddn kcₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
2-(Bromomethyl)-[2,1-b][1,3]oxazine | 1.8 | 0.62 | 4.2 × 10³ |
2-(Bromomethyl)-[2,1-c][1,4]oxazine | 2.1 | 0.28 | 9.7 × 10³ |
2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[2,1-b]oxazepine | 2.5 | 1.45 | 2.1 × 10³ |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0